vc-PABC-DM1 -

vc-PABC-DM1

Catalog Number: EVT-12529130
CAS Number:
Molecular Formula: C53H75ClN8O13S
Molecular Weight: 1099.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under ADCs, which are composed of three main components: a monoclonal antibody that targets specific antigens on cancer cells, a cytotoxic drug that induces cell death, and a linker that connects these two components. The linker plays a crucial role in determining the stability and release profile of the drug. The vc-PABC linker is known for its ability to undergo self-immolation upon cleavage by specific enzymes, such as cathepsin B, releasing the active drug DM1 in a controlled manner .

Synthesis Analysis

Methods and Technical Details

The synthesis of vc-PABC-DM1 involves several key steps:

  1. Preparation of Linker: The linker (valine-citrulline-p-aminobenzyl carbamate) is synthesized using standard peptide coupling techniques. Typically, this involves the formation of an amide bond between the valine-citrulline dipeptide and p-aminobenzyl carbamate.
  2. Conjugation with DM1: The cytotoxic drug DM1 is conjugated to the linker using a Michael addition reaction, where DM1 contains a maleimide functional group that reacts with free thiol groups on the antibody or linker .
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and characterize the conjugated product, ensuring that unreacted components are removed .
  4. Characterization: The final product is characterized using mass spectrometry and other analytical techniques to confirm its molecular weight and structure .
Molecular Structure Analysis

Structure and Data

The molecular formula for vc-PABC-DM1 is C68H107N11O15C_{68}H_{107}N_{11}O_{15}, with a molecular weight of approximately 1318.64 g/mol . The structure features:

  • A valine-citrulline dipeptide sequence that serves as a substrate for enzymatic cleavage.
  • A p-aminobenzyl carbamate moiety that acts as a self-immolative spacer allowing for drug release.
  • The DM1 component, which is known for its potent cytotoxic effects by disrupting microtubule dynamics within cancer cells.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the functionality of vc-PABC-DM1 is its enzymatic cleavage by cathepsin B:

  1. Enzymatic Cleavage: Upon internalization into target cells, cathepsin B cleaves the valine-citrulline bond in the linker, triggering a self-immolation reaction that releases DM1.
  2. Release Mechanism: This reaction involves 1,6-elimination leading to the expulsion of carbon dioxide and liberating DM1 within the cellular environment, thereby maximizing its cytotoxic effect on cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for vc-PABC-DM1 involves several critical steps:

  1. Targeting: The antibody component binds specifically to antigens on cancer cells.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Drug Release: Inside lysosomes, cathepsin B cleaves the linker, releasing DM1 into the cytoplasm.
  4. Cytotoxic Effect: DM1 disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in targeted cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 1318.64 g/mol
  • Molecular Formula: C68H107N11O15C_{68}H_{107}N_{11}O_{15}
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but not in water.
  • Stability: The compound exhibits stability under physiological conditions but is designed to release its payload upon enzymatic cleavage.

These properties are crucial for determining how vc-PABC-DM1 behaves in biological systems and its potential effectiveness as an anticancer agent .

Applications

Scientific Uses

vc-PABC-DM1 has significant applications in cancer therapy, particularly in developing targeted treatments for HER2-positive breast cancer. Its design allows for:

  • Enhanced Efficacy: By delivering potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.
  • Reduced Toxicity: The selective targeting reduces systemic side effects commonly associated with traditional chemotherapeutics.
  • Research Tool: It serves as a model compound for studying ADC mechanisms and improving linker designs for better therapeutic outcomes .

Properties

Product Name

vc-PABC-DM1

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate

Molecular Formula

C53H75ClN8O13S

Molecular Weight

1099.7 g/mol

InChI

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1

InChI Key

VPFJBLCYMSCFKX-RRXQVXNVSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.